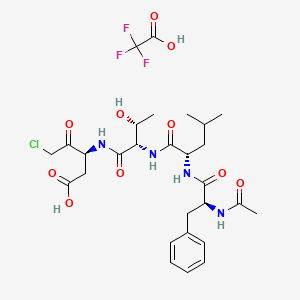

Ac-FLTD-CMK (trifluoroacetate salt)

Description

Overview of Caspase Family Proteases in Biological Systems

Caspases, a family of cysteine-dependent aspartate-directed proteases, are central to the execution of programmed cell death. wikipedia.orgnih.govnih.gov These enzymes are synthesized as inactive zymogens, called procaspases, and are activated through proteolytic cleavage. nih.gov Based on their function, caspases can be broadly categorized into three groups: initiator caspases, executioner caspases, and inflammatory caspases. ptglab.comnumberanalytics.comnumberanalytics.com

Initiator caspases (e.g., caspase-2, -8, -9, and -10) are activated in response to specific death signals and are responsible for initiating the apoptotic cascade. ptglab.comnumberanalytics.com

Executioner caspases (e.g., caspase-3, -6, and -7) are activated by initiator caspases and carry out the widespread cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. ptglab.comnumberanalytics.com

Inflammatory caspases (e.g., caspase-1, -4, -5, and -11 in mice) are key players in the innate immune response, mediating the maturation of pro-inflammatory cytokines and inducing a form of inflammatory cell death called pyroptosis. wikipedia.orgptglab.com

The activation of caspases is a tightly controlled process, often involving the formation of large multi-protein complexes. nih.govrndsystems.com This ensures that the powerful destructive capacity of these proteases is unleashed only when necessary.

Delineation of Apoptosis and Pyroptosis Pathways

Apoptosis and pyroptosis are two distinct forms of programmed cell death with different morphological features and signaling pathways. ptglab.comdifferencebetween.com

Apoptosis is a non-inflammatory process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are then cleared by phagocytes. wikipedia.orgdifferencebetween.com This "clean" method of cell removal prevents the release of cellular contents and subsequent inflammation. wikipedia.org Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. differencebetween.com Both pathways converge on the activation of executioner caspases. ptglab.com

Pyroptosis , in contrast, is a highly inflammatory form of programmed cell death. ptglab.comdifferencebetween.com It is characterized by cell swelling, rupture of the plasma membrane, and the release of pro-inflammatory cytokines and cellular contents into the extracellular space. nih.govcellsignal.com This process is a critical defense mechanism against intracellular pathogens. cellsignal.com There is evidence of bidirectional crosstalk between the apoptotic and pyroptotic pathways, highlighting the complex interplay between these cell death mechanisms in the innate immune system. nih.gov

| Feature | Apoptosis | Pyroptosis |

|---|---|---|

| Cell Morphology | Cell shrinkage, membrane blebbing, formation of apoptotic bodies | Cell swelling, plasma membrane rupture |

| Inflammatory Response | Non-inflammatory | Highly inflammatory |

| Key Caspases | Initiator (e.g., -8, -9) and Executioner (-3, -6, -7) Caspases | Inflammatory Caspases (e.g., -1, -4, -5, -11) |

| Membrane Integrity | Maintained until late stages | Rapidly compromised |

| Primary Trigger | Developmental cues, cellular stress | Pathogen infection, cellular danger signals |

Role and Activation Mechanisms of Inflammatory Caspases (Caspase-1, -4, -5, -11)

Inflammatory caspases are crucial components of the innate immune system. researchgate.net Caspase-1, the first identified caspase, is responsible for processing the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms. nih.govnih.gov Human caspases-4 and -5, and their murine ortholog caspase-11, are activated by the non-canonical inflammasome pathway in response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govportlandpress.com

The activation of inflammatory caspases is primarily driven by large cytosolic multi-protein complexes called inflammasomes. researchgate.netportlandpress.com In the canonical pathway, sensor proteins detect pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1. nih.govptglab.com This proximity-induced dimerization leads to the auto-activation of caspase-1. nih.gov In the non-canonical pathway, caspases-4, -5, and -11 are directly activated by intracellular LPS, leading to the cleavage of gasdermin D (GSDMD) and subsequent pyroptosis. nih.govptglab.com

Significance of Inflammasome Signaling in Innate Immunity and Inflammation

Inflammasomes are central signaling hubs of the innate immune system. frontiersin.org Their activation triggers a cascade of events that are critical for host defense against pathogens. nih.gov The assembly of inflammasome complexes, typically consisting of a sensor, an adaptor protein, and pro-caspase-1, leads to the activation of caspase-1. cellsignal.comcusabio.com

Activated caspase-1 has two major functions: the cleavage of pro-inflammatory cytokines and the induction of pyroptosis. nih.govcusabio.com The release of mature IL-1β and IL-18 amplifies the inflammatory response by recruiting other immune cells to the site of infection or injury. frontiersin.org Pyroptosis results in the lytic death of the infected or damaged cell, eliminating the niche for pathogen replication and releasing further inflammatory mediators. cusabio.com While essential for immunity, dysregulated inflammasome activity can contribute to a range of inflammatory and autoimmune diseases. nih.govcellsignal.com

Ac-FLTD-CMK (trifluoroacetate salt): A Specific Inhibitor of Inflammatory Caspases

Ac-FLTD-CMK is a synthetic peptide inhibitor designed to specifically target inflammatory caspases. selleckchem.commedchemexpress.com Derived from the cleavage site of gasdermin D (GSDMD), it effectively blocks the activity of caspase-1, -4, -5, and -11. selleckchem.commedchemexpress.comfrontiersin.org

This inhibitor has proven to be a valuable research tool for studying the roles of inflammatory caspases in various biological processes. It has been shown to suppress pyroptosis and reduce the release of IL-1β in macrophages. tocris.comrndsystems.com Notably, Ac-FLTD-CMK does not significantly inhibit apoptotic caspases like caspase-3, making it a selective tool for dissecting the inflammatory caspase pathways. medchemexpress.comimmune-system-research.com

| Target Caspase | IC50 Value | Reference |

|---|---|---|

| Caspase-1 | 46.7 nM | selleckchem.commedchemexpress.comtocris.com |

| Caspase-4 | 1.49 μM | selleckchem.commedchemexpress.comtocris.com |

| Caspase-5 | 329 nM | selleckchem.commedchemexpress.com |

The trifluoroacetate (B77799) salt form of Ac-FLTD-CMK is commonly used in research settings. caymanchem.com The crystal structure of caspase-1 in complex with Ac-FLTD-CMK has revealed the detailed molecular interactions responsible for its inhibitory activity, showing extensive hydrogen bonding and hydrophobic contacts within the enzyme's active site. medchemexpress.comfrontiersin.org This structural insight aids in the understanding of its specificity and potency.

Research has demonstrated the neuroprotective effects of Ac-FLTD-CMK in a mouse model of traumatic brain injury, where it was found to suppress pyroptosis. nih.gov This highlights the potential of targeting inflammatory caspases in conditions with a significant inflammatory component.

Structure

2D Structure

Properties

Molecular Formula |

C28H38ClF3N4O10 |

|---|---|

Molecular Weight |

683.1 g/mol |

IUPAC Name |

(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-chloro-4-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C26H37ClN4O8.C2HF3O2/c1-14(2)10-19(30-24(37)20(28-16(4)33)11-17-8-6-5-7-9-17)25(38)31-23(15(3)32)26(39)29-18(12-22(35)36)21(34)13-27;3-2(4,5)1(6)7/h5-9,14-15,18-20,23,32H,10-13H2,1-4H3,(H,28,33)(H,29,39)(H,30,37)(H,31,38)(H,35,36);(H,6,7)/t15-,18+,19+,20+,23+;/m1./s1 |

InChI Key |

XJCUHBUOWTWTOV-DXXINTPRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Ac Fltd Cmk Trifluoroacetate Salt : Design and Foundational Research Characteristics

Derivation as a Gasdermin D (GSDMD)-Derived Peptide Inhibitor

Ac-FLTD-CMK was rationally designed based on the structure of Gasdermin D (GSDMD), a protein central to the execution of pyroptosis. frontiersin.orgrsc.org Inflammatory caspases—a family of enzymes including caspase-1, caspase-4, caspase-5, and the murine equivalent caspase-11—initiate pyroptosis by cleaving GSDMD. frontiersin.orgimmune-system-research.com This cleavage occurs at a specific site within the GSDMD protein, exposing its N-terminal domain which then forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines. frontiersin.orgnih.gov

Researchers identified the specific amino acid sequence at this cleavage site as Phe-Leu-Thr-Asp (FLTD). rsc.orgnih.gov Recognizing that this FLTD peptide sequence directly binds to the catalytic domains of inflammatory caspases, scientists developed Ac-FLTD-CMK as a peptide mimetic. rsc.orgnih.govresearchgate.netresearchgate.net By using this GSDMD-derived sequence, the inhibitor is guided to the active site of the very enzymes that naturally target GSDMD, making it a highly specific inhibitor. frontiersin.orgrsc.org

Functional Classification as a Chloromethyl Ketone (CMK) Inhibitor

The chemical functionality of Ac-FLTD-CMK is defined by the chloromethyl ketone (CMK) group attached to the C-terminus of the FLTD peptide sequence. frontiersin.orgrsc.orgselleckchem.com This functional group classifies Ac-FLTD-CMK as an irreversible covalent inhibitor. rsc.orgnih.gov The chloromethyl ketone group is designed to react with the catalytic cysteine residue within the active site of the target caspases. rsc.org This covalent modification permanently blocks the enzyme's catalytic activity, thus preventing it from cleaving its natural substrate, GSDMD. rsc.org The crystal structure of caspase-1 in complex with Ac-FLTD-CMK has confirmed extensive interactions between the inhibitor and the enzyme, illustrating how it effectively occupies and blocks the catalytic groove. nih.govmedchemexpress.com

Utility in Academic Investigations of Inflammatory Cell Death

Ac-FLTD-CMK serves as a potent and selective research tool for investigating inflammatory cell death pathways. tocris.comrndsystems.com Its primary utility lies in its ability to specifically inhibit inflammatory caspases without significantly affecting apoptotic caspases, such as caspase-3. immune-system-research.comnih.govresearchgate.netresearchgate.netmedchemexpress.comcreative-peptides.com This specificity allows researchers to distinguish the signaling pathways of pyroptosis from those of apoptosis, another form of programmed cell death.

In laboratory settings, Ac-FLTD-CMK is used to:

Inhibit GSDMD cleavage: By blocking the activity of inflammatory caspases, the compound prevents the cleavage of GSDMD, the key step for initiating pyroptosis. rsc.orgselleckchem.commedchemexpress.comtocris.com

Suppress pyroptosis: Consequently, it inhibits the lytic cell death characteristic of pyroptosis downstream of both canonical (caspase-1) and non-canonical (caspase-4/5/11) inflammasome activation. immune-system-research.comnih.govresearchgate.netmedchemexpress.comtocris.com

Reduce inflammatory cytokine release: The inhibitor effectively decreases the release of mature inflammatory cytokines, such as Interleukin-1β (IL-1β), from macrophages following inflammasome activation. nih.govmedchemexpress.comtocris.comrndsystems.com

These actions make Ac-FLTD-CMK an invaluable tool for exploring the mechanisms of inflammasome signaling and the role of pyroptosis in various inflammatory conditions. nih.govresearchgate.net

Inhibitory Activity of Ac-FLTD-CMK against Inflammatory Caspases

The table below summarizes the half-maximal inhibitory concentrations (IC50) of Ac-FLTD-CMK for various human and murine inflammatory caspases, demonstrating its potency and selectivity.

| Target Caspase | IC50 Value |

| Human Caspase-1 | 46.7 nM selleckchem.commedchemexpress.comtocris.comrndsystems.com |

| Human Caspase-4 | 1.49 μM selleckchem.commedchemexpress.comtocris.comrndsystems.com |

| Human Caspase-5 | 329 nM (0.33 μM) selleckchem.commedchemexpress.comtocris.comrndsystems.com |

| Murine Caspase-11 | Inhibits at 10 μM tocris.comrndsystems.com |

Mechanism of Inflammatory Caspase Inhibition

Specificity and Selectivity Profile

Ac-FLTD-CMK demonstrates a distinct profile, potently targeting inflammatory caspases while leaving apoptotic caspases largely unaffected. nih.govmedchemexpress.comnih.gov This selectivity makes it a valuable tool for distinguishing between inflammatory and apoptotic cell death pathways. nih.gov

Derived from the GSDMD cleavage sequence (FLTD), Ac-FLTD-CMK is a specific inhibitor of inflammatory caspases. medchemexpress.comimmune-system-research.comselleckchem.com It effectively inhibits the enzymatic activities of human caspase-1, caspase-4, and caspase-5. nih.govselleckchem.com Furthermore, it has been shown to inhibit murine caspase-11. caymanchem.com This inhibition prevents the cleavage of GSDMD, a critical step in pyroptosis, thereby suppressing this form of inflammatory cell death and the subsequent release of cytokines like IL-1β. nih.govmedchemexpress.com

A key feature of Ac-FLTD-CMK's selectivity is its lack of activity against key executioner caspases of apoptosis, such as caspase-3. nih.govmedchemexpress.comimmune-system-research.comtargetmol.com This specificity allows researchers to inhibit pyroptosis downstream of both canonical and noncanonical inflammasomes without concurrently blocking apoptotic pathways. nih.govmedchemexpress.com This distinction is crucial for studying the specific roles of inflammatory caspases in various cellular processes. nih.gov

Molecular Interactions and Binding Dynamics

The high specificity and potency of Ac-FLTD-CMK are rooted in its precise molecular interactions within the catalytic pocket of inflammatory caspases. Crystallographic studies have provided a detailed view of how the inhibitor engages its target enzyme.

The crystal structure of the human caspase-1 catalytic domain in complex with Ac-FLTD-CMK has been resolved at a 1.8-Å resolution (PDB ID: 6BZ9). nih.govnih.gov The analysis reveals that the inhibitor binds to the catalytic groove of the caspase-1 p20/p10 heterodimer. nih.govnih.govresearchgate.net The binding is cradled by four active-site loops (L1 to L4), and the interaction buries a significant portion of the inhibitor's solvent-accessible surface area, indicating a stable and extensive interface. nih.govresearchgate.net The chloromethylketone (CMK) group of the inhibitor forms a covalent bond with the catalytic cysteine residue (Cys285) of caspase-1, which contributes to its potent and irreversible inhibition. nih.gov

The binding of Ac-FLTD-CMK to the caspase-1 active site is stabilized by a combination of hydrophilic and hydrophobic interactions. nih.govimmune-system-research.comresearchgate.net The aspartate (Asp) residue of the inhibitor, at the P1 position, is critical for this interaction. It forms several hydrogen bonds with key residues in the caspase-1 active site, including Arginine-179 (R179), Histidine-237 (H237), Glycine-238 (G238), Glutamine-283 (Q283), Arginine-341 (R341), and Serine-339 (S339). researchgate.net Both hydrophobic and hydrogen bonding interactions contribute extensively to the stable association between the enzyme and the inhibitor. nih.govnih.gov

Enzymatic Inhibition Kinetics and Potency (IC50 Values)

The potency of Ac-FLTD-CMK against inflammatory caspases has been quantified through in vitro enzymatic assays, yielding specific half-maximal inhibitory concentration (IC50) values. The compound shows the highest potency against caspase-1, with nanomolar efficacy, and also effectively inhibits caspases-4 and -5 in the sub-micromolar to micromolar range. medchemexpress.comselleckchem.com

| Target Caspase | Reported IC50 Value | Reference |

|---|---|---|

| Human Caspase-1 | 46.7 nM | medchemexpress.comselleckchem.com |

| Human Caspase-4 | 1.49 µM | medchemexpress.comselleckchem.com |

| Human Caspase-5 | 329 nM (0.329 µM) | medchemexpress.comimmune-system-research.comnih.govselleckchem.comcaymanchem.com |

| Murine Caspase-11 | Inhibitory at 10 µM | caymanchem.com |

Modulation of Inflammatory Cell Death Pathways

Inhibition of Gasdermin D (GSDMD) Cleavage by Inflammatory Caspases

Ac-FLTD-CMK is a specific inhibitor of inflammatory caspases, designed based on the cleavage site of Gasdermin D (GSDMD), the peptide sequence FLTD. frontiersin.orgrsc.org This design allows it to potently and selectively target the enzymatic activity of caspases responsible for cleaving GSDMD, a critical step in the execution of pyroptosis. rsc.orgnih.gov The inhibitor effectively blocks the cleavage of GSDMD by caspase-1, caspase-4, caspase-5, and caspase-11. nih.govmedchemexpress.comselleckchem.com In vitro studies have demonstrated that Ac-FLTD-CMK inhibits the cleavage of human GSDMD by caspase-1, -4, and -5, and murine GSDMD by caspase-11. nih.gov

The specificity of Ac-FLTD-CMK for inflammatory caspases is a key attribute, as it does not significantly affect apoptotic caspases like caspase-3. nih.govmedchemexpress.comresearchgate.net This selectivity allows for the specific investigation of inflammasome-driven inflammatory pathways without interfering with apoptotic cell death. nih.govresearchgate.net The crystal structure of caspase-1 in complex with Ac-FLTD-CMK has revealed that the inhibitor binds to the catalytic groove of the enzyme through extensive hydrogen bonds and hydrophobic interactions. frontiersin.orgmedchemexpress.com A covalent bond formed between the chloromethylketone (CMK) group of the inhibitor and the cysteine residue (Cys285) in the active site of caspase-1 further strengthens this interaction, effectively blocking substrate access. frontiersin.org

Table 1: Inhibitory Activity of Ac-FLTD-CMK against Inflammatory Caspases

| Caspase Target | IC50 Value | Source |

| Caspase-1 | 46.7 nM | frontiersin.orgmedchemexpress.comtocris.com |

| Caspase-4 | 1.49 µM | frontiersin.orgmedchemexpress.comtocris.com |

| Caspase-5 | 329 nM (0.329 µM) | frontiersin.orgmedchemexpress.comtocris.com |

| Caspase-11 | Inhibition observed at 10 µM | tocris.com |

Suppression of Pyroptosis Pathways

By inhibiting the cleavage of GSDMD, Ac-FLTD-CMK effectively suppresses pyroptosis, a lytic form of programmed cell death. medchemexpress.comtocris.com The N-terminal fragment of cleaved GSDMD is responsible for forming pores in the cell membrane, leading to cell swelling, lysis, and the release of inflammatory cellular contents. rsc.org Ac-FLTD-CMK's action prevents the formation of this pore-forming fragment, thereby halting the pyroptotic cascade. frontiersin.orgnih.gov

Impact on Canonical Inflammasome Activation

The canonical inflammasome pathway is initiated by various pathogen- and danger-associated molecular patterns that lead to the activation of sensor proteins like NLRP3, which in turn activates caspase-1. researchgate.net Activated caspase-1 then cleaves GSDMD and pro-inflammatory cytokines. researchgate.net Ac-FLTD-CMK has been shown to suppress pyroptosis downstream of canonical inflammasome activation. nih.govmedchemexpress.comresearchgate.net Specifically, in macrophages with an activated NLRP3 inflammasome, Ac-FLTD-CMK inhibits pyroptotic cell death. nih.gov

Influence on Noncanonical Inflammasome Activation (e.g., Caspase-11 mediated)

The noncanonical inflammasome pathway is triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, which directly activates caspase-11 in mice and its human orthologs, caspase-4 and caspase-5. researchgate.netnih.gov These caspases also cleave GSDMD to induce pyroptosis. nih.govnih.gov Research has demonstrated that Ac-FLTD-CMK is effective in suppressing pyroptosis mediated by the noncanonical inflammasome. nih.govmedchemexpress.comresearchgate.net Its ability to inhibit caspase-11, -4, and -5 directly contributes to this effect. medchemexpress.comtocris.com

Regulation of Pro-inflammatory Cytokine Processing and Release

A key consequence of inflammasome activation is the processing and release of potent pro-inflammatory cytokines, particularly Interleukin-1 beta (IL-1β) and Interleukin-18 (IL-18). Ac-FLTD-CMK's inhibitory action on inflammatory caspases directly impacts this process.

Reduction of Interleukin-1 Beta (IL-1β) Secretion

Caspase-1 is the primary enzyme responsible for cleaving the precursor form of IL-1β (pro-IL-1β) into its mature, active form. researchgate.net By potently inhibiting caspase-1, Ac-FLTD-CMK significantly reduces the secretion of mature IL-1β. nih.govmedchemexpress.comtocris.com Studies in macrophages have confirmed that following the activation of the NLRP3 inflammasome, treatment with Ac-FLTD-CMK leads to a marked decrease in IL-1β release. nih.gov This effect has also been observed in a mouse model of traumatic brain injury, where the administration of Ac-FLTD-CMK resulted in significantly downregulated IL-1β expression. nih.gov

Reduction of Interleukin-18 (IL-18) Secretion

Similar to IL-1β, Interleukin-18 (IL-18) is also processed and activated by caspase-1. researchgate.netnih.gov The inhibition of caspase-1 by Ac-FLTD-CMK would therefore be expected to reduce the secretion of active IL-18. Indeed, in a mouse model of traumatic brain injury, treatment with Ac-FLTD-CMK led to a significant downregulation of IL-18 expression. nih.gov While direct studies on Ac-FLTD-CMK's effect on IL-18 secretion in monocytic cells are not as extensively documented as for IL-1β, the known mechanism of action strongly supports this regulatory role. nih.govnih.gov

Interplay with Upstream and Downstream Signaling Cascades

The N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone (Ac-FLTD-CMK) compound is a specific inhibitor of inflammatory caspases, intricately involved in modulating the non-canonical inflammasome pathway. This pathway is a critical component of the innate immune response, activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govnih.gov Its regulation involves a complex interplay of signaling molecules, prominently featuring the transcription factor NF-κB, inflammatory caspases-4 and -5 (in humans), and the pore-forming protein Gasdermin D (GSDMD). nih.govfrontiersin.org

The signaling cascade often begins with a "priming" signal, frequently mediated by the activation of the NF-κB pathway. frontiersin.orgfrontiersin.org NF-κB is a key transcription factor that controls the expression of various pro-inflammatory genes, including components of the inflammasome. frontiersin.org Studies have shown that NF-κB activation can regulate the expression of caspase-4. researchgate.netplos.org In neuroblastoma cells, for instance, enhancing NF-κB activity led to an increase in caspase-4 expression at both the mRNA and protein levels, demonstrating a direct regulatory link. plos.org This priming step ensures that the cell is prepared to mount a rapid inflammatory response upon encountering a secondary stimulus. frontiersin.org

Human caspases-4 and -5 (the murine equivalent being caspase-11) function as the direct intracellular sensors for cytosolic LPS. nih.govfrontiersin.org The CARD domain of these caspases binds directly to the lipid A moiety of LPS, which triggers their oligomerization and subsequent activation. frontiersin.orgfrontiersin.org This activation is a key step in the non-canonical inflammasome pathway and leads to the cleavage of GSDMD. nih.govnih.gov

GSDMD is the primary executioner of pyroptosis, a lytic and pro-inflammatory form of programmed cell death. nih.gov In its inactive, full-length state, the N-terminal pore-forming domain of GSDMD is autoinhibited by its C-terminal domain. rsc.org Upon activation, caspase-4 and -5 cleave GSDMD at a specific linker region, liberating the N-terminal fragment (GSDMD-NT). nih.govrsc.org GSDMD-NT then translocates to the plasma membrane, where it oligomerizes to form large pores. rsc.orgyoutube.com These pores disrupt the cell's ionic gradient, causing water influx, cell swelling, and eventual lysis, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govyoutube.com

Ac-FLTD-CMK was rationally designed as an inhibitor based on the GSDMD cleavage site peptide sequence (FLTD). frontiersin.orgrsc.org It acts as a potent and specific inhibitor of inflammatory caspases, thereby blocking the cleavage of GSDMD and suppressing pyroptosis downstream of both canonical and non-canonical inflammasomes. medchemexpress.comimmune-system-research.comselleckchem.com By forming a complex with the inflammatory caspases, Ac-FLTD-CMK prevents them from recognizing and cleaving GSDMD. frontiersin.orgrsc.org

The inhibitory activity of Ac-FLTD-CMK has been quantified in biochemical assays, demonstrating its specificity for inflammatory caspases over apoptotic caspases like caspase-3. medchemexpress.comimmune-system-research.com

Table 1: Inhibitory Potency (IC₅₀) of Ac-FLTD-CMK against Inflammatory Caspases

| Caspase | IC₅₀ Value |

|---|---|

| Caspase-1 | 46.7 nM |

| Caspase-4 | 1.49 µM |

| Caspase-5 | 329 nM (0.33 µM) |

Data sourced from multiple studies. frontiersin.orgmedchemexpress.comselleckchem.comtocris.com

Research using Ac-FLTD-CMK has provided significant insights into the role of the Caspase-4/5-GSDMD axis in various pathological conditions. In a study involving human umbilical vein endothelial cells (HUVECs) stimulated with palmitic acid (PA) to mimic conditions related to atherosclerosis, researchers observed a significant increase in the expression of NF-κB, caspase-4, caspase-5, and GSDMD. nih.govresearchgate.net Pre-treatment with Ac-FLTD-CMK, an inhibitor of caspase-4/5, markedly decreased the expression of these pyroptotic markers and reduced cell death (LDH release). nih.govresearchgate.net This demonstrates the crucial role of the NF-κB-caspase-4/5-GSDMD signaling pathway in PA-induced pyroptosis in endothelial cells. nih.gov

Table 2: Effect of Ac-FLTD-CMK on Pyroptotic Markers in PA-stimulated HUVECs

| Marker | Treatment | Result |

|---|---|---|

| Caspase-4 mRNA | PA | Increased Expression |

| PA + Ac-FLTD-CMK | Significantly Decreased Expression | |

| Caspase-5 mRNA | PA | Increased Expression |

| PA + Ac-FLTD-CMK | Significantly Decreased Expression | |

| NF-κB mRNA | PA | Increased Expression |

| PA + Ac-FLTD-CMK | Significantly Decreased Expression | |

| GSDM-D mRNA | PA | Increased Expression |

| PA + Ac-FLTD-CMK | Significantly Decreased Expression | |

| LDH Release (Pyroptosis) | PA | Increased Release |

| PA + Ac-FLTD-CMK | Significantly Decreased Release |

This table summarizes findings from a study on HUVECs, indicating that inhibiting Caspase-4/5 with Ac-FLTD-CMK disrupts the pyroptotic signaling cascade. nih.govresearchgate.net

Applications in Experimental Biological Systems

In Vitro Cellular Models

The specificity of Ac-FLTD-CMK for inflammatory caspases makes it a valuable tool for dissecting cellular signaling pathways in controlled laboratory settings.

In studies utilizing mouse bone marrow-derived macrophages (BMDMs), Ac-FLTD-CMK has been instrumental in elucidating the mechanisms of pyroptosis. Research has shown that Ac-FLTD-CMK can effectively inhibit pyroptosis induced by various stimuli, such as lipopolysaccharide (LPS) in combination with ATP or nigericin. vincibiochem.it This inhibition prevents the release of the pro-inflammatory cytokine IL-1β, a hallmark of inflammasome activation in macrophages. immune-system-research.comtocris.comrndsystems.comvincibiochem.it Furthermore, studies have demonstrated that Ac-FLTD-CMK suppresses the formation of ASC specks, which are large protein complexes that form during inflammasome activation, in BMDMs. selleckchem.com

Table 1: Effect of Ac-FLTD-CMK on Macrophage Pyroptosis

| Cell Type | Stimulus | Effect of Ac-FLTD-CMK | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP or Nigericin | Inhibits pyroptosis and IL-1β release | vincibiochem.it |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP or Nigericin | Suppresses ASC speck formation | selleckchem.com |

While direct studies on Ac-FLTD-CMK in Human Umbilical Vein Endothelial Cells (HUVECs) are not extensively detailed in the provided search results, the general understanding of its mechanism suggests potential applications. Pyroptosis and inflammatory caspase activation are increasingly recognized as important in endothelial dysfunction and vascular inflammation. Therefore, Ac-FLTD-CMK could be a valuable tool to investigate the role of these pathways in endothelial cell biology.

A key indicator of pyroptosis and other forms of lytic cell death is the release of lactate (B86563) dehydrogenase (LDH), a stable cytoplasmic enzyme, into the cell culture supernatant. springernature.comnih.govnih.gov The amount of LDH released is directly proportional to the number of cells that have lost plasma membrane integrity. nih.gov In a mouse model of traumatic brain injury, administration of Ac-FLTD-CMK significantly reduced LDH release in the peri-contusional cortex, indicating its ability to prevent cell death. nih.gov This reduction in LDH release is a direct consequence of the inhibition of pyroptosis. nih.gov

Table 2: Ac-FLTD-CMK and LDH Release

| Experimental Model | Key Finding | Reference |

| Mouse model of traumatic brain injury | Ac-FLTD-CMK administration significantly reduced LDH release. | nih.gov |

In Vivo Preclinical Animal Models (Non-Human)

Preclinical animal models are essential for evaluating the potential therapeutic effects of compounds in a living organism before any consideration for human trials. bioduro.comtd2inc.comnih.gov Ac-FLTD-CMK has been investigated in a non-human preclinical animal model of traumatic brain injury (TBI). In a study using a weight-drop apparatus to induce TBI in male C57BL/6 mice, intraventricular injection of Ac-FLTD-CMK 30 minutes after the injury demonstrated significant neuroprotective effects. nih.gov The administration of the compound led to a downregulation of key pyroptosis-related proteins, including caspase-1 p20, caspase-11 p20, and the N-terminal of GSDMD. nih.gov Furthermore, it reduced the expression of the pro-inflammatory cytokines IL-1β and IL-18, alleviated neuronal death, attenuated brain edema, and improved neurobehavioral function. nih.gov These findings strongly indicate that Ac-FLTD-CMK suppresses pyroptosis and protects against the damaging effects of TBI in this animal model. nih.gov

Table 3: Preclinical Findings for Ac-FLTD-CMK in a Mouse Model of TBI

| Parameter Measured | Effect of Ac-FLTD-CMK Treatment | Reference |

| Caspase-1 p20, Caspase-11 p20, GSDMD N-terminal | Significantly downregulated | nih.gov |

| IL-1β and IL-18 expression | Significantly downregulated | nih.gov |

| Lactate Dehydrogenase (LDH) release | Reduced | nih.gov |

| Neuronal death | Alleviated | nih.gov |

| Brain edema and blood-brain barrier damage | Attenuated | nih.gov |

| Neurobehavioral function | Improved | nih.gov |

Traumatic Brain Injury (TBI) Models in Mice.nih.gov

Traumatic brain injury (TBI) triggers a complex cascade of events, including a form of inflammatory cell death known as pyroptosis, which is thought to contribute to the secondary injury phase. nih.gov The compound Ac-FLTD-CMK has been investigated for its potential to inhibit pyroptosis and exert neuroprotective effects in a mouse model of TBI. nih.gov In these experimental models, TBI is induced using a controlled weight-drop apparatus to ensure reproducibility. nih.gov

Assessment of Neuroprotective Effects.nih.gov

The administration of Ac-FLTD-CMK has demonstrated significant neuroprotective effects in mouse models of TBI. nih.gov Studies have shown that treatment with this compound leads to a reduction in neuronal death in the area surrounding the initial injury (peri-contusional cortex). nih.gov This protective effect is associated with the inhibition of pyroptosis, a programmed cell death pathway that contributes to inflammation and secondary brain damage following trauma. nih.gov Key findings indicate that Ac-FLTD-CMK treatment suppresses the release of lactate dehydrogenase (LDH), a marker of cell damage, and alleviates neuronal death as observed through terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end labeling (TUNEL) staining. nih.gov

Modulation of Brain Edema and Blood-Brain Barrier Integrity.nih.gov

A critical consequence of TBI is the development of brain edema (swelling) and the breakdown of the blood-brain barrier (BBB), which normally protects the brain from harmful substances in the blood. nih.govmdpi.com The accumulation of fluid in the brain, known as vasogenic edema, results from increased permeability of the BBB. nih.govmdpi.com

In mouse models of TBI, treatment with Ac-FLTD-CMK has been shown to attenuate both brain edema and damage to the BBB. nih.gov The integrity of the BBB can be assessed by measuring the extravasation of Evans blue dye, which binds to albumin, a protein normally restricted from entering the brain. nih.gov Studies have reported that Ac-FLTD-CMK administration significantly reduces the amount of Evans blue leakage into the brain tissue, indicating improved BBB integrity. nih.gov This, in turn, contributes to a reduction in brain water content, a direct measure of edema. nih.gov

Impact on Neurobehavioral Function.nih.gov

The functional consequences of TBI are often assessed through a battery of behavioral tests that measure motor and cognitive deficits. nih.govnih.gov In mouse models of TBI, the administration of Ac-FLTD-CMK has been shown to lead to significant improvements in neurobehavioral function. nih.gov These improvements are a direct reflection of the compound's neuroprotective effects, including the reduction of neuronal death, brain edema, and BBB disruption. nih.gov

Analysis of Inflammatory Marker Expression (e.g., Caspase-1 p20, Caspase-11 p20, GSDMD N-terminal).nih.gov

Ac-FLTD-CMK is recognized as a specific inhibitor of inflammatory caspases, particularly caspase-1, caspase-4, caspase-5, and murine caspase-11. medchemexpress.comtocris.comprobechem.com These caspases play a crucial role in the pyroptosis pathway by cleaving Gasdermin D (GSDMD). medchemexpress.comrsc.org This cleavage results in the formation of a GSDMD N-terminal fragment that oligomerizes to form pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govmedchemexpress.com

In TBI models, administration of Ac-FLTD-CMK has been shown to significantly downregulate the expression of key inflammatory markers. nih.gov Western blot analysis of the peri-contusional cortex revealed that Ac-FLTD-CMK treatment reduces the levels of the active subunits of Caspase-1 (p20) and Caspase-11 (p20), as well as the pore-forming GSDMD N-terminal fragment. nih.gov Consequently, the expression of the pro-inflammatory cytokines IL-1β and IL-18, which are matured and released through the action of caspase-1, is also significantly decreased. nih.gov

Interactive Table: Effect of Ac-FLTD-CMK on TBI-Induced Changes

| Parameter | Effect of Ac-FLTD-CMK Treatment | Method of Assessment |

|---|---|---|

| Neuronal Death | Alleviated | TUNEL staining |

| Cell Damage | Reduced | Lactate Dehydrogenase (LDH) release assay |

| Brain Edema | Attenuated | Brain water content measurement |

| Blood-Brain Barrier Damage | Attenuated | Evans blue extravasation |

| Neurobehavioral Function | Improved | Behavioral experiments |

| Caspase-1 p20 Expression | Downregulated | Western blotting |

| Caspase-11 p20 Expression | Downregulated | Western blotting |

| GSDMD N-terminal Expression | Downregulated | Western blotting |

| IL-1β Expression | Downregulated | ELISA |

| IL-18 Expression | Downregulated | ELISA |

Investigational Role in Atherosclerosis Progression in Animal Models.nih.gov

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. frontiersin.org Animal models, particularly genetically modified mice such as Apolipoprotein E deficient (ApoE-/-) and LDL-receptor (LDLr) knockout mice, are crucial tools for studying the mechanisms of atherosclerosis and for evaluating potential therapeutic interventions. nih.govnih.govmdpi.com These models often involve feeding the animals a high-fat, Western-type diet to accelerate the development of atherosclerotic lesions. nih.govmdpi.com

Potential for Modulating Vascular Remodeling.nih.gov

Vascular remodeling refers to the structural and functional changes that occur in the blood vessel wall in response to pathological stimuli, such as those present in atherosclerosis. nih.govnih.gov This process involves various cell types, including endothelial cells and vascular smooth muscle cells, and is driven by inflammatory mediators. nih.govnih.gov While direct studies on the effect of Ac-FLTD-CMK on atherosclerosis-related vascular remodeling are not extensively detailed in the provided search results, its known mechanism of action suggests a potential role. Given that pyroptosis and the release of inflammatory cytokines like IL-1β and IL-18 are implicated in the progression of atherosclerosis, an inhibitor of this pathway could theoretically modulate the inflammatory component of vascular remodeling. frontiersin.org

Influence on Endothelial Dysfunction and Plaque Formation

Atherosclerosis, a chronic inflammatory disease, is characterized by the buildup of plaques within the arteries. Endothelial dysfunction is a critical early event in the development of this disease. Research into the therapeutic potential of Ac-FLTD-CMK has focused on its ability to modulate the inflammatory processes that drive these pathological changes. By specifically targeting inflammatory caspases, Ac-FLTD-CMK offers a tool to investigate the role of pyroptosis, a form of inflammatory cell death, in the progression of atherosclerosis.

Detailed Research Findings

Recent studies have elucidated the role of the caspase-4/5-GSDM-D pathway in endothelial cell pyroptosis and its contribution to atherosclerosis. In one key study, human umbilical vein endothelial cells (HUVECs) were stimulated with palmitic acid (PA) to mimic the lipotoxic conditions found in atherosclerosis. This stimulation led to classic signs of endothelial dysfunction, including increased expression of the adhesion molecule ICAM-1 and inflammatory cytokines. mdpi.com

The introduction of Ac-FLTD-CMK, a caspase-4/5 inhibitor, to this in vitro model resulted in a significant decrease in the markers associated with endothelial dysfunction and pyroptosis. mdpi.com Specifically, Ac-FLTD-CMK treatment reduced the expression of caspase-4, caspase-5, NF-κB, and gasdermin D (GSDM-D), a key protein in the execution of pyroptosis. mdpi.com Furthermore, the release of lactate dehydrogenase (LDH), an indicator of cell death, was also significantly diminished. mdpi.com These findings suggest that the inhibition of caspase-4/5 by Ac-FLTD-CMK can protect endothelial cells from inflammation and pyroptosis induced by lipotoxic stress.

The table below summarizes the effects of Ac-FLTD-CMK on key markers in palmitic acid-stimulated HUVECs.

| Marker | Function | Effect of Ac-FLTD-CMK Treatment | Reference |

| ICAM-1 | Endothelial activation marker, facilitates leukocyte adhesion | Decreased expression | mdpi.com |

| Caspase-4/5 | Inflammatory caspases, mediate pyroptosis | Decreased expression and activity | mdpi.com |

| NF-κB | Transcription factor, promotes inflammation | Decreased expression | mdpi.com |

| GSDM-D | Executes pyroptosis by forming pores in the cell membrane | Decreased expression | mdpi.com |

| IL-1β | Pro-inflammatory cytokine | Decreased mRNA expression | mdpi.com |

| IL-18 | Pro-inflammatory cytokine | Decreased mRNA expression | mdpi.com |

| LDH Release | Marker of cell death/pyroptosis | Significantly reduced | mdpi.com |

While direct studies on the effect of Ac-FLTD-CMK on atherosclerotic plaque size in animal models are not yet widely published, a substantial body of evidence points to the critical role of the caspases it inhibits in plaque development. In vivo studies using ApoE−/− mice, a standard model for atherosclerosis, have shown that the activation of caspase-1 and GSDM-D in the aorta increases with the progression of the disease. frontiersin.orgmdpi.com

Furthermore, studies utilizing other specific caspase inhibitors have demonstrated a direct impact on plaque formation. For instance, treatment of ApoE−/− mice with VX-765, a specific caspase-1 inhibitor, has been shown to significantly reduce the progression of established atheroma and the development of atherosclerosis. researchgate.net Similarly, genetic knockout of caspase-1 or caspase-11 in ApoE−/− mice leads to a significant reduction in atherosclerotic lesion size. frontiersin.orgnih.gov These findings strongly support the hypothesis that inhibition of these caspases by compounds such as Ac-FLTD-CMK would have a beneficial effect on reducing plaque formation.

The following table summarizes findings from studies using caspase inhibitors or genetic knockout models in atherosclerosis.

| Model System | Intervention | Key Findings | Reference |

| ApoE−/− mice | VX-765 (caspase-1 inhibitor) | Significantly inhibited the progression of established atheroma and the development of atherosclerosis. | researchgate.net |

| ApoE−/− mice | Caspase-1 knockout | 35% - 45% decrease in atherosclerotic lesion size in the ascending aorta. | nih.gov |

| ApoE−/− mice | Caspase-11 knockout | Attenuated atherosclerotic plaque progression by reducing macrophage infiltration. | frontiersin.org |

| Human Carotid Artery Plaques | VX-765 (caspase-1 inhibitor) | Reduced vascular smooth muscle cell pyroptosis. | researchgate.net |

Advanced Methodologies and Analytical Approaches in Ac Fltd Cmk Research

Molecular Biology Techniques

Molecular biology techniques are fundamental to understanding how Ac-FLTD-CMK influences the central dogma of molecular biology, from gene transcription to protein function.

Gene Expression Analysis (e.g., RT-PCR for mRNA levels)

Reverse transcription-polymerase chain reaction (RT-PCR) is a key technique used to quantify the messenger RNA (mRNA) levels of specific genes, providing insights into how Ac-FLTD-CMK may affect cellular processes at the transcriptional level. While direct studies focusing on Ac-FLTD-CMK's effect on the mRNA levels of its target caspases are not prominently detailed in the provided search results, the broader context of inflammasome research often involves analyzing the expression of genes involved in the inflammatory response. For instance, studies on pyroptosis and inflammasome activation frequently utilize RT-PCR to measure the mRNA levels of cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18), whose release is regulated by caspase-1 activity. nih.gov The use of Ac-FLTD-CMK in such experiments would help to delineate the signaling pathways leading to the transcription of these pro-inflammatory genes.

Future research could employ RT-PCR to investigate whether Ac-FLTD-CMK treatment has any feedback effects on the expression of genes encoding for inflammasome components such as NLRP3, caspase-1, or Gasdermin D (GSDMD). This would provide a more complete picture of the inhibitor's cellular impact.

Protein Expression and Activation Profiling (e.g., Western Blotting for cleaved caspases, GSDMD)

Western blotting is an indispensable technique for detecting and quantifying specific proteins within a sample. In the context of Ac-FLTD-CMK research, it is extensively used to assess the expression and activation of key proteins in the pyroptosis pathway.

A primary application of Western blotting is the detection of cleaved (and therefore active) forms of inflammatory caspases. Ac-FLTD-CMK is a known inhibitor of caspase-1, caspase-4, caspase-5, and caspase-11. medchemexpress.comimmune-system-research.com Western blot analysis allows researchers to visualize the reduction in the cleaved forms of these caspases (e.g., caspase-1 p20 subunit) in the presence of the inhibitor, providing direct evidence of its efficacy. nih.gov

Similarly, Western blotting is crucial for studying the cleavage of Gasdermin D (GSDMD), the executioner protein of pyroptosis. Inflammatory caspases cleave GSDMD, releasing its N-terminal domain which then forms pores in the cell membrane. researchgate.net Studies have shown that Ac-FLTD-CMK effectively inhibits this cleavage, which can be demonstrated by a decrease in the appearance of the GSDMD N-terminal fragment on a Western blot. nih.govresearchgate.net This inhibition of GSDMD cleavage is a key downstream effect of Ac-FLTD-CMK's caspase inhibition.

Table 1: Application of Western Blotting in Ac-FLTD-CMK Research

| Target Protein | Form Detected | Expected Result with Ac-FLTD-CMK Treatment | Reference |

| Caspase-1 | Cleaved p20 subunit | Decreased levels | nih.gov |

| Caspase-11 | Cleaved p20 subunit | Decreased levels | nih.gov |

| Gasdermin D (GSDMD) | N-terminal fragment | Decreased levels | nih.govresearchgate.net |

| Interleukin-1β (IL-1β) | Mature form | Decreased levels in cell supernatant | nih.gov |

| Interleukin-18 (IL-18) | Mature form | Decreased levels in cell supernatant | nih.gov |

Biochemical and Cell-Based Assays

A variety of biochemical and cell-based assays are employed to characterize the inhibitory activity of Ac-FLTD-CMK and its cellular consequences.

Enzymatic Activity Assays with Recombinant Caspases

To determine the potency and selectivity of Ac-FLTD-CMK, enzymatic activity assays are performed using purified, recombinant caspases. These assays typically involve incubating the recombinant caspase with a fluorogenic substrate that is specifically cleaved by that caspase. The rate of substrate cleavage, measured by an increase in fluorescence, is monitored in the presence and absence of Ac-FLTD-CMK.

From these assays, the half-maximal inhibitory concentration (IC50) can be calculated, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Such studies have established the potent inhibitory effect of Ac-FLTD-CMK on inflammatory caspases while showing it does not significantly inhibit apoptotic caspases like caspase-3. medchemexpress.comimmune-system-research.com

Table 2: Inhibitory Potency (IC50) of Ac-FLTD-CMK against Recombinant Caspases

| Caspase | IC50 Value | Reference |

| Caspase-1 | 46.7 nM | medchemexpress.comtargetmol.comprobechem.com |

| Caspase-4 | 1.49 µM | medchemexpress.comtargetmol.comprobechem.com |

| Caspase-5 | 329 nM (0.33 µM) | medchemexpress.comprobechem.comrndsystems.com |

| Caspase-11 | Inhibited at 10 µM | rndsystems.comtocris.com |

High-Content Imaging for Cellular Phenotypes

High-content imaging combines automated microscopy with sophisticated image analysis to quantitatively assess cellular phenotypes. In the study of pyroptosis, this technique can be used to monitor changes in cell morphology, membrane integrity, and the formation of specific cellular structures.

For example, high-content imaging can be employed to quantify the number of pyroptotic cells, which are characterized by cell swelling and membrane rupture (oncosis). By treating cells with an inducer of pyroptosis in the presence or absence of Ac-FLTD-CMK, researchers can quantify the inhibitor's ability to prevent these morphological changes. Another application is the visualization of ASC speck formation, a hallmark of inflammasome activation. selleckchem.com High-content imaging can be used to count the number of cells containing these specks, and Ac-FLTD-CMK would be expected to reduce their formation by inhibiting the upstream caspase activity that leads to inflammasome assembly.

Immunofluorescence for Protein Localization

Immunofluorescence is a powerful technique that uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. nih.gov This method is particularly useful for tracking the translocation of proteins during cellular processes like pyroptosis.

In the context of Ac-FLTD-CMK research, immunofluorescence can be used to observe the localization of key pyroptotic proteins. For instance, upon cleavage by inflammatory caspases, the N-terminal domain of GSDMD translocates to the plasma membrane to form pores. Immunofluorescence staining for the GSDMD N-terminus would show a shift from a diffuse cytoplasmic signal to a distinct membrane localization in pyroptotic cells. Treatment with Ac-FLTD-CMK would be expected to prevent this translocation by inhibiting the initial cleavage of GSDMD.

Similarly, immunofluorescence can be used to visualize the release of cellular contents, such as the pro-inflammatory cytokine IL-1β, into the extracellular space. By staining for IL-1β, researchers can observe a decrease in its extracellular presence when pyroptosis is inhibited by Ac-FLTD-CMK.

Structural Biology Techniques (e.g., X-ray Crystallography)

Structural biology provides critical insights into the mechanism of action of inhibitors by revealing the three-dimensional arrangement of atoms in a molecule and its complexes. For Ac-FLTD-CMK, X-ray crystallography has been a pivotal technique in elucidating its interaction with target enzymes, thereby providing a molecular basis for its inhibitory activity.

Detailed Research Findings

The crystal structure of human caspase-1 in complex with Ac-FLTD-CMK has been determined at a resolution of 1.8 Š(PDB ID: 6BZ9). researchgate.net This high-resolution structure reveals that Ac-FLTD-CMK binds to the catalytic groove of the caspase-1 p20/p10 heterodimer. researchgate.netnih.gov The binding is extensive, involving both hydrophilic and hydrophobic interactions, which collectively bury a significant portion of the inhibitor's solvent-accessible surface area (550 Ų out of a total of 820 Ų). researchgate.net

The binding of Ac-FLTD-CMK is stabilized by a network of hydrogen bonds and significant hydrophobic contacts. researchgate.netmedchemexpress.comimmune-system-research.com A key covalent interaction is formed between the chloromethylketone (CMK) group of the inhibitor and the cysteine residue (Cys285) in the active site of caspase-1, which enhances the docking of the inhibitor to the enzyme. nih.gov

Specifically, the aspartate (Asp) residue at the P1 position of Ac-FLTD-CMK forms several hydrogen bonds with caspase-1, including main-chain to main-chain hydrogen bonds with Gly238 and Ser339, a main-chain to side-chain hydrogen bond with His237, and side-chain hydrogen bonds with Arg179, Gln283, and Arg341. researchgate.net The inhibitor is cradled by four active-site loops of caspase-1 (L1 to L4). researchgate.net

A comparison of the Ac-FLTD-CMK-bound structure with the ligand-free (PDB ID: 1SC1) and zymogen (PDB ID: 3E4C) forms of caspase-1 reveals significant conformational changes in these active-site loops upon inhibitor binding. researchgate.net This highlights the dynamic nature of the enzyme's active site and its adaptation to accommodate the inhibitor.

While the structural details of Ac-FLTD-CMK in complex with its target are well-documented, specific crystallographic data for Ac-FLTD-CMK as a standalone trifluoroacetate (B77799) salt are not available in the primary literature. The focus of structural studies has been on its biologically relevant interactions within the active site of its target proteins.

Data Tables

Crystallographic Data for Ac-FLTD-CMK in Complex with Human Caspase-1

| Parameter | Value |

| PDB ID | 6BZ9 |

| Resolution | 1.80 Å |

| R-Value Work | 0.178 |

| R-Value Free | 0.210 |

| Method | X-ray Diffraction |

Data sourced from RCSB PDB. rcsb.org

Key Interacting Residues in the Caspase-1 Active Site

| Ac-FLTD-CMK Residue | Caspase-1 Interacting Residues | Type of Interaction |

| P1-Aspartate | His237, Gly238, Arg179, Gln283, Arg341, Ser339 | Hydrogen Bonds |

| - | Cys285 | Covalent Bond |

Based on findings from the crystal structure analysis. researchgate.netnih.gov

Future Research Directions and Unexplored Scientific Avenues

Elucidation of Broader Biological Networks Influenced by Inflammatory Caspase Inhibition

While the direct impact of Ac-FLTD-CMK on the inflammasome-GSDMD-pyroptosis axis is well-documented, the downstream consequences of this inhibition on wider biological networks remain a fertile ground for investigation. nih.govrsc.org Pyroptosis does not occur in isolation; it is part of a complex network of programmed cell death (PCD) pathways. Future research could focus on how inhibiting pyroptosis with Ac-FLTD-CMK influences other forms of cell death, such as apoptosis and necroptosis. This interplay is sometimes referred to as PANoptosis, a unique inflammatory PCD pathway that integrates elements from all three. frontiersin.org Understanding how blocking one node in this network with Ac-FLTD-CMK affects the others is crucial, as it could reveal compensatory or synergistic cell death mechanisms in various disease states. frontiersin.org

Furthermore, the inhibition of IL-1β and IL-18 maturation by Ac-FLTD-CMK has far-reaching implications beyond the acute inflammatory response. nih.govyoutube.com These cytokines trigger widespread signaling cascades that influence immune cell recruitment, tissue remodeling, and chronic inflammation. nih.gov Future studies could use Ac-FLTD-CMK to map these extended signaling pathways in autoimmune diseases, neuroinflammatory conditions, and metabolic disorders. researchgate.netnih.gov This would help to create a more holistic picture of how inflammatory caspase activation, or its inhibition, orchestrates complex, system-wide biological responses.

Investigation of Structure-Activity Relationships for Optimized Research Probes

The design of Ac-FLTD-CMK was a rational process based on the specific FLTD amino acid sequence that GSDMD presents for caspase cleavage. rsc.orgfrontiersin.org The addition of a chloromethylketone (CMK) group allows the inhibitor to covalently bind to the catalytic cysteine residue of the caspase, ensuring potent inhibition. rsc.orgfrontiersin.org The crystal structure of caspase-1 in complex with Ac-FLTD-CMK has been resolved, revealing extensive hydrogen bonding and hydrophobic contacts that stabilize the interaction. immune-system-research.comresearchgate.net

This detailed structural knowledge provides a blueprint for developing next-generation research probes with optimized properties. Future structure-activity relationship (SAR) studies could explore several avenues:

Selectivity Enhancement: While Ac-FLTD-CMK is selective for inflammatory caspases, modifications to the peptide backbone (the FLTD sequence) could fine-tune its affinity for specific caspases within that group (e.g., enhancing selectivity for caspase-4 over caspase-1). medchemexpress.comtocris.com Comparing its structure and function to inhibitors based on different motifs, such as Ac-RFWK-CMK, could provide insights into how sequence dictates caspase specificity. researchgate.net

Modified Reactive Groups: The irreversible nature of the CMK group is useful but can be limiting. Replacing the CMK with other warhead groups could yield probes with different characteristics, such as reversible binding or altered cell permeability, allowing for different types of experimental questions to be addressed.

Improved In Vivo Stability: Peptide-based inhibitors can be susceptible to degradation in vivo. Future modifications could focus on creating peptidomimetics or introducing non-natural amino acids to enhance stability and bioavailability for non-clinical model studies without altering the core binding interactions.

| Inhibitor/Modification Concept | Basis/Target Motif | Key Structural Feature | Potential Research Application |

|---|---|---|---|

| Ac-FLTD-CMK | GSDMD Cleavage Site | Peptide sequence (FLTD) with a covalent CMK warhead. rsc.orgfrontiersin.org | Broad inhibition of inflammatory caspases to study pyroptosis. selleckchem.com |

| Ac-RFWK-CMK | RFWK Motif | Alternative peptide sequence targeting caspase activity. researchgate.net | Comparative studies to understand caspase-substrate specificity. researchgate.net |

| Hypothetical Probe: Modified FLTD Sequence | GSDMD Cleavage Site | Alterations in the P2-P4 positions (F, L, T) of the peptide. | Developing probes with higher selectivity for individual caspases (e.g., Caspase-4 vs. Caspase-1). |

| Hypothetical Probe: Reversible Warhead | GSDMD Cleavage Site | Replacement of CMK with a reversible binding group (e.g., aldehyde, boronate). | Studying the kinetics of caspase inhibition and dissociating target engagement from long-term covalent modification. |

Exploration of Ac-FLTD-CMK's Role in Other Inflammatory Conditions and Disease Models (Non-Clinical)

The foundational role of inflammasomes and pyroptosis in immunity suggests their involvement in a wide array of pathologies. researchgate.netnih.gov Ac-FLTD-CMK is an ideal tool to explore these connections in various non-clinical disease models. Initial studies have already demonstrated its effects in several contexts. For instance, in a mouse model of traumatic brain injury (TBI), Ac-FLTD-CMK administration suppressed pyroptosis, reduced neuronal death, attenuated brain edema, and improved neurobehavioral outcomes. nih.gov Another study showed that in a murine model of lupus nephritis, Ac-FLTD-CMK could reduce GSDMD expression and cytokine production, preventing disease progression. frontiersin.org

Future research should expand this exploratory work into other areas where inflammation is a key driver of pathology. Suggestions from the literature for such exploration include cardiovascular diseases, inflammatory bowel disease, type II diabetes, and other autoimmune disorders like rheumatoid arthritis. rsc.orgfrontiersin.org Using Ac-FLTD-CMK in established animal and in vitro models for these conditions can help determine the therapeutic potential of targeting inflammatory caspases. nih.govnih.gov

| Non-Clinical Disease Model | Key Research Findings with Ac-FLTD-CMK | Reference |

|---|---|---|

| Traumatic Brain Injury (TBI) | Significantly downregulated caspase-1/11, GSDMD-N, IL-1β, and IL-18; attenuated brain edema and improved neurobehavioral function. | nih.gov |

| Lupus Nephritis | Reduced GSDMD protein expression and cytokine production; reduced glomerulosclerosis and immune cell infiltration. | frontiersin.org |

| Sepsis | Inhibits GSDMD cleavage and IL-1β release, suggesting a potential role in mitigating the systemic inflammation characteristic of sepsis. | rsc.org |

| Neuroinflammation | Inhibits pyroptosis, a process increasingly linked to the pathogenesis of various neuroinflammatory and neurodegenerative diseases. | researchgate.net |

| Autoimmune Diseases (General) | The mechanism of inhibiting inflammatory caspases is considered a promising strategy for treating autoimmune diseases where pyroptosis is a factor. | nih.gov |

Q & A

Basic Research Questions

Q. How should researchers determine the optimal salt form (e.g., trifluoroacetate vs. acetate) of Ac-FLTD-CMK for cell-based assays?

- Methodological Answer : The trifluoroacetate (TFA) counterion in Ac-FLTD-CMK may interfere with cellular viability or signaling pathways at high concentrations. For sensitive assays (e.g., apoptosis studies in primary cells), convert the TFA salt to acetate or HCl salt using ion-exchange chromatography, ensuring residual TFA <1% to minimize cytotoxicity . Validate the absence of TFA-induced artifacts via control experiments with equivalent TFA concentrations.

Q. What experimental controls are essential when using Ac-FLTD-CMK to study caspase-1 inhibition?

- Methodological Answer : Include (i) a vehicle control (e.g., DMSO + TFA at equivalent concentrations) to assess counterion effects, (ii) a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm caspase-dependent pathways, and (iii) caspase-1 knockout cells or CRISPR-Cas9-mediated knockdown to verify specificity. Dose-response curves (0.1–100 µM) should confirm IC50 alignment with literature values (~1–10 µM) .

Q. How can researchers assess batch-to-batch variability in Ac-FLTD-CMK purity and activity?

- Methodological Answer : Request Certificates of Analysis (COA) for each batch, verifying purity (>95% by HPLC) and peptide content (via amino acid analysis). Validate inhibitory activity in vitro using recombinant caspase-1 enzymatic assays, comparing inhibition kinetics (e.g., kcat/KM) across batches .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence Ac-FLTD-CMK pharmacokinetics in vivo?

- Methodological Answer : TFA salts may alter solubility and bioavailability. Compare pharmacokinetic parameters (Cmax, T1/2) of TFA vs. acetate forms in rodent models using LC-MS/MS quantification. Monitor renal clearance rates, as TFA is metabolized to trifluoroacetic acid, which accumulates in plasma and may confound toxicity assessments .

Q. What strategies resolve contradictory data on Ac-FLTD-CMK specificity across caspase isoforms (e.g., caspase-4 vs. -11)?

- Methodological Answer : Use isoform-specific substrates (e.g., WEHD-afc for caspase-1, LEED-afc for caspase-4) in fluorometric assays under standardized buffer conditions (pH 7.4, 1 mM DTT). Employ FRET-based biosensors in live cells to spatially resolve activity. Cross-validate with siRNA silencing of individual caspases .

Q. How can researchers optimize Ac-FLTD-CMK delivery in 3D organoid models with limited permeability?

- Methodological Answer : Use lipid-based encapsulation (e.g., liposomes or exosomes) to enhance penetration. Measure intracellular concentrations via LC-MS and correlate with caspase inhibition using FLICA probes. Compare efficacy in hypoxic vs. normoxic conditions to model tissue-specific barriers .

Data Analysis & Interpretation

Q. How should researchers adjust for off-target effects of Ac-FLTD-CMK in transcriptomic datasets?

- Methodological Answer : Perform RNA-seq on treated vs. untreated cells, followed by pathway enrichment analysis (e.g., GSEA). Subtract gene expression changes observed in TFA-only controls. Validate hits using orthogonal inhibitors (e.g., VX-765 for caspase-1) and rescue experiments with active-site mutants .

Q. What statistical models are appropriate for dose-response data with Ac-FLTD-CMK in heterogeneous cell populations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.